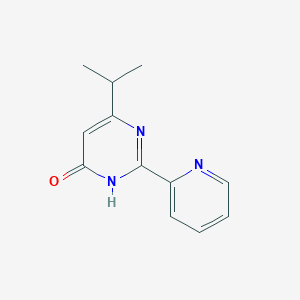

6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H13N3O |

|---|---|

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

4-propan-2-yl-2-pyridin-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O/c1-8(2)10-7-11(16)15-12(14-10)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) |

Clé InChI |

WJLXESNJNUAXSW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |

Origine du produit |

United States |

Solvent Effects:the Polarity and Hydrogen Bonding Capability of the Solvent Have a Profound Impact.

Non-polar solvents tend to favor the less polar tautomer, which is often the enol form, especially if it can be stabilized by intramolecular hydrogen bonding.

Polar aprotic solvents (like DMSO or DMF) can stabilize the more polar keto tautomer through dipole-dipole interactions. Studies on similar heterocyclic systems have shown a preference for the keto form in such solvents.

Polar protic solvents (like water or alcohols) can form hydrogen bonds with both tautomers, and the equilibrium position will depend on the relative strength of these interactions.

Electronic Effects of Substituents:the Nature of the Substituents on the Pyrimidine Ring Can Influence the Acidity of the Migrating Proton and the Electron Density Within the Ring, Thereby Shifting the Equilibrium. the Electron Withdrawing Nature of the Pyridin 2 Yl Group at the 2 Position and the Electron Donating Nature of the Isopropyl Group at the 6 Position Will Modulate the Electronic Properties of the Pyrimidine Ring and Influence the Relative Stability of the Tautomers.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy conformation. For related pyrimidine (B1678525) compounds, the B3LYP functional combined with basis sets like 6-311G or 6-311++G(d,p) has been successfully used to optimize molecular structures and analyze electronic properties. researchgate.netresearchgate.netsciety.org

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped, revealing regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative Parameters from DFT Geometry Optimization This table illustrates the types of data obtained from DFT calculations for a molecule like 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL. Actual values would require a specific computational study.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (e.g., C=O) | The distance between the carbon and oxygen atoms in the keto tautomer. | ~1.25 Å |

| Bond Angle (e.g., C-N-C) | The angle formed by three connected atoms within the pyrimidine ring. | ~115-125° |

| Dihedral Angle (Py-Py) | The twist angle between the pyridine (B92270) and pyrimidine rings. | Variable, influences conformation. |

Ab initio (from the beginning) methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can provide highly accurate electronic properties. For a substituted pyrimidine, ab initio calculations using a basis set like RHF/6-311G could be performed to precisely calculate properties such as ionization potential and electron affinity. researchgate.net These methods are often used to benchmark results obtained from DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes that static quantum calculations cannot capture. nih.gov

The bond connecting the pyridine and pyrimidine rings in 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL allows for rotational freedom. MD simulations can explore the different rotational conformations (rotamers) of the molecule and determine their relative stabilities and the energy barriers for interconversion. This analysis is crucial for understanding how the molecule's shape might change in different biological or chemical environments, which can affect its ability to interact with other molecules. nih.gov

Hydroxypyrimidines, including the subject compound, can exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. chemicalbook.com The stability of these tautomers is highly dependent on the surrounding environment. For instance, crystallographic studies of the similar compound 2-isopropyl-6-methylpyrimidin-4-ol show that it exists in the keto form in the solid state. nih.govresearchgate.net

Computational studies can model this behavior by incorporating solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). researchgate.net Such simulations can predict which tautomer is more stable in different solvents. For example, polar, protic solvents like water can stabilize one tautomer over another by forming hydrogen bonds, significantly lowering the energy barrier for tautomerization. researchgate.net DFT calculations on related systems have shown that the enaminone and enolimine tautomers can also be energetically preferred in some cases, stabilized by strong intramolecular hydrogen bonds. nih.gov

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic structure calculated via methods like DFT provides deep insights into a molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netsciety.org A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These "global descriptors" provide a quantitative measure of a molecule's reactivity. For instance, chemical hardness (η) indicates resistance to change in electron distribution, while electrophilicity (ω) measures the propensity to accept electrons. These descriptors help in predicting how the molecule will behave in chemical reactions. researchgate.netresearchgate.netresearchgate.net

Table 2: Key Molecular Orbitals and Global Reactivity Descriptors This table defines important reactivity descriptors derived from computational calculations. Specific values for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL are not available from existing literature.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | N/A | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | N/A | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Indicates the propensity of a species to accept electrons. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules with a high degree of accuracy. physchemres.orgnih.gov For 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, these methods can provide detailed insights into its nuclear magnetic resonance (NMR) and infrared (IR) spectra, aiding in its identification and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. nih.govmdpi.com Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), have been shown to yield predicted chemical shifts that are in good agreement with experimental data. ijcce.ac.ir For 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, based on typical values for similar chemical environments, is presented below. It is important to note that these are illustrative values and actual computational results could vary.

Table 1: Illustrative Predicted NMR Chemical Shifts for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3' | 7.8 - 8.0 | 122 - 125 |

| Pyridine-H4' | 7.9 - 8.2 | 137 - 140 |

| Pyridine-H5' | 7.4 - 7.6 | 124 - 127 |

| Pyridine-H6' | 8.6 - 8.8 | 149 - 152 |

| Pyrimidine-H5 | 6.5 - 6.7 | 105 - 108 |

| Isopropyl-CH | 3.0 - 3.3 | 35 - 38 |

| Isopropyl-CH₃ | 1.2 - 1.4 | 22 - 24 |

| Pyrimidine-C2 | - | 160 - 163 |

| Pyrimidine-C4 | - | 165 - 168 |

Vibrational Frequencies: Theoretical calculations are also instrumental in predicting the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. nih.govresearchgate.net These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted IR spectrum would reveal characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and isopropyl groups, C=N and C=C stretching vibrations within the pyrimidine and pyridine rings, and various bending and out-of-plane modes.

Table 2: Illustrative Predicted Vibrational Frequencies for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3400 - 3600 | Hydroxyl group vibration |

| Aromatic C-H stretch | 3000 - 3100 | Pyridine and pyrimidine ring C-H vibrations |

| Aliphatic C-H stretch | 2850 - 2970 | Isopropyl group C-H vibrations |

| C=N/C=C stretch | 1500 - 1650 | Ring stretching vibrations |

| C-O stretch | 1200 - 1300 | C-OH stretching vibration |

It is also important to consider the possibility of tautomerism in 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol, specifically the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. scispace.comnih.govmdpi.com Computational studies can predict the relative energies of these tautomers, providing insight into which form is more stable and likely to be observed experimentally. nih.gov

Investigation of Noncovalent Interactions in Supramolecular Assemblies

The solid-state structure and properties of organic molecules are governed by noncovalent interactions, which dictate how molecules pack in a crystal lattice. researchgate.net For 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, the key noncovalent interactions expected to play a role in its supramolecular assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of a hydroxyl group and nitrogen atoms in the pyrimidine and pyridine rings makes 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL a prime candidate for forming strong hydrogen bonds. researchgate.net The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. Computational methods can be used to identify and characterize these hydrogen bonds, including their geometry (bond lengths and angles) and energetic contributions to the stability of the crystal structure.

Computational tools like Hirshfeld surface analysis are particularly useful for visualizing and quantifying intermolecular contacts in a crystal structure. This method allows for the mapping of different noncovalent interactions and provides a "fingerprint" plot that summarizes the nature and prevalence of these contacts. nih.gov By applying these computational techniques, a detailed understanding of the forces driving the self-assembly of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL into its supramolecular architecture can be achieved.

Ligand Chemistry and Coordination Studies of 6 Isopropyl 2 Pyridin 2 Yl Pyrimidin 4 Ol

Chelation Properties and Metal Binding Modes

There is no specific information available in the scientific literature regarding the chelation properties and metal binding modes of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL. Based on its structure, which contains both a pyridine (B92270) and a pyrimidine (B1678525) ring, it can be hypothesized that this compound has the potential to act as a chelating ligand. acs.orgnih.gov The nitrogen atoms in both the pyridine and pyrimidine rings, as well as the oxygen atom of the hydroxyl group, could potentially coordinate with metal ions. acs.orgnih.gov

The specific binding modes would depend on various factors, including the nature of the metal ion, the solvent system, and the reaction conditions. Ligands containing both pyridine and pyrimidine moieties have been shown to form complexes with a variety of metals, including platinum(II). nih.gov

Synthesis and Characterization of Metal Complexes with 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL

No published studies were found detailing the synthesis and characterization of metal complexes specifically with 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL. The synthesis of metal complexes with related pyrimidine-based ligands has been reported, often involving the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com

There is no specific information on the transition metal complexation of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL. Generally, pyridine and pyrimidine derivatives are known to form stable complexes with a wide range of transition metals. wikipedia.org The electronic and steric properties of the isopropyl and pyridinyl substituents would influence the stability and geometry of any potential metal complexes.

No quantitative binding studies for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL with any metal cations have been reported in the literature. Such studies would be necessary to determine the binding constants and thermodynamic parameters of complex formation.

Application as a Ligand in Catalysis

There are no documented applications of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL as a ligand in catalysis. The catalytic applications of ligands are highly specific to the combination of the ligand and the metal center, as well as the reaction being catalyzed. unimi.itresearchgate.net

No chiral derivatives of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL have been synthesized or used in enantioselective catalysis according to the available literature. For a ligand to be effective in enantioselective catalysis, it must possess chiral elements that can induce stereoselectivity in the catalytic transformation.

Spectroscopic and Computational Analysis of Ligand-Metal Interactions

No spectroscopic or computational analyses of the interactions between 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL and any metal ions have been published. Such studies would be crucial for understanding the electronic structure and bonding within any potential metal complexes.

Structure Activity Relationship Sar Studies of 6 Isopropyl 2 Pyridin 2 Yl Pyrimidin 4 Ol Derivatives

Design and Synthesis of Analogs with Systematic Structural Modifications

The synthesis of analogs of 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves multi-step procedures common in heterocyclic chemistry. The general approach often starts with the construction of the core pyrimidine (B1678525) ring, followed by the introduction of the pyridine (B92270) moiety and subsequent modifications.

One common synthetic route to the 2-(pyridin-2-yl)pyrimidine (B3183638) scaffold involves the condensation of a pyridine-containing amidine with a β-ketoester. For instance, the reaction of pyridine-2-carboxamidine with ethyl 4-methyl-3-oxopentanoate (B1262298) would theoretically yield the desired 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol.

Systematic structural modifications can be introduced at various stages of the synthesis. For example, to explore the impact of substituents on the pyrimidine ring, different β-ketoesters can be employed. Similarly, variations in the pyridine moiety can be achieved by starting with substituted pyridine-2-carboxamidines. The isopropyl group can be replaced by other alkyl or aryl groups by using the corresponding β-ketoesters.

A study focused on novel 2-(pyridin-2-yl) pyrimidine derivatives reported the synthesis of a library of compounds with potential anti-fibrotic activities. mdpi.com The synthetic strategy involved the esterification of nicotinic acid, followed by oxidation to the corresponding N-oxide, and subsequent nucleophilic substitution to introduce a cyano group. This intermediate was then reacted to form the pyrimidine ring. mdpi.com Although the core structure differs from 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol, the methodologies described are pertinent for the synthesis of a diverse range of analogs.

Identification of Key Structural Features Influencing Biological Activity

The biological activity of 2-(pyridin-2-yl)pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and pyridine rings, as well as the identity of the group at the 6-position of the pyrimidine ring.

The pyrimidine ring serves as a crucial scaffold, and modifications to its substituents can significantly modulate biological activity. The 4-hydroxyl group is a key feature, and its tautomeric equilibrium with the pyrimidin-4-one form can influence receptor binding and pharmacokinetic properties.

Studies on related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, have demonstrated that diversification at the C4 position can lead to a significant increase in biological activity against certain targets. mdpi.com While this is a different ring system, it highlights the importance of exploring various substituents at the analogous position in 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol. The introduction of different functional groups at other positions of the pyrimidine ring, such as the 5-position, has also been shown to be a viable strategy for optimizing the biological profile of 2-(pyridin-2-yl)pyrimidine derivatives. mdpi.com

The pyridine ring is another critical component of the molecule, and its substitution pattern can have a profound impact on biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction in ligand-receptor binding.

In a study of pyrimidine and pyridine derivatives as cholinesterase inhibitors, it was observed that the pyridine-containing analogs were generally more potent on equine butyrylcholinesterase (eqBChE) compared to the corresponding pyrimidine compounds. nih.gov This suggests that the electronic properties and hydrogen bonding capabilities of the pyridine ring are important for activity. The introduction of substituents on the pyridine ring can further modulate these properties. For example, the presence of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence its ability to interact with biological targets.

In a systematic SAR study of 2-alkylpyrimidine-4,6-diols as GPR84 agonists, it was found that the length and nature of the alkyl side chain had a substantial effect on the agonist activity. nih.gov This demonstrates that the size and lipophilicity of the alkyl substituent at this position are critical determinants of biological response. While the core structure in that study was different, the findings suggest that replacing the isopropyl group in 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol with other alkyl groups of varying sizes and branching could be a fruitful avenue for SAR exploration.

Mechanistic Insights from SAR Analysis

Mechanistic insights from SAR analysis of related compounds suggest that the 2-(pyridin-2-yl)pyrimidine scaffold can interact with a variety of biological targets. The ability of the pyridine and pyrimidine nitrogen atoms to participate in hydrogen bonding is a recurring theme in the proposed binding modes of these compounds.

For example, in the context of cholinesterase inhibition, the 2-aminopyrimidine (B69317) or 2-aminopyridine (B139424) moiety is believed to be involved in chelation with metal ions, a property conferred by the two adjacent nitrogen atoms. nih.gov This suggests that the nitrogen atoms in the 2-(pyridin-2-yl)pyrimidine core of the title compound could also be involved in coordinating with metallic cofactors in enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For pyrimidine and pyridine derivatives, several QSAR studies have been conducted to develop predictive models for various biological activities.

These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. Statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build models that can predict the activity of new, untested compounds.

For instance, QSAR analyses have been performed on pyrimidine derivatives as VEGFR-2 receptor inhibitors, where models were developed to predict their anticancer activity. nih.gov Similarly, QSAR studies on pyridine and pyrimidine derivatives as RIPK2 inhibitors have also been reported. mdpi.com While a specific QSAR model for 6-isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol derivatives is not available, the methodologies and descriptors used in these related studies would be directly applicable to the development of such a model, provided a dataset of analogs with corresponding biological activity data is available.

Biological and Biochemical Research Aspects of 6 Isopropyl 2 Pyridin 2 Yl Pyrimidin 4 Ol

Molecular Target Identification and Validation

The initial stages of understanding the pharmacological potential of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL involve identifying and validating its molecular targets. This process includes a variety of assays to determine its inhibitory or interactive effects on key biological molecules.

Enzyme Inhibition Assays (e.g., phosphodiesterase, lipoxygenase, urease)

While extensive research on the inhibitory effects of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL on a wide range of enzymes is not broadly documented in publicly available literature, some studies have explored its potential in this area. The core structure of the molecule suggests potential for interactions with the active sites of various enzymes. However, specific inhibitory constants (such as IC50 values) for its activity against phosphodiesterases, lipoxygenases, and ureases are not consistently reported in major scientific databases. Further focused enzymatic assays would be necessary to fully characterize its profile as an enzyme inhibitor.

Binding Assays for Receptor Interactions

Investigations into the interaction of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL with cellular receptors have yielded more specific findings. Research has identified this compound as an agonist for G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in the pancreas and gastrointestinal tract and involved in glucose homeostasis. Binding assays have been crucial in determining the affinity and efficacy of this compound at the GPR119 receptor.

| Assay Type | Parameter | Value |

|---|---|---|

| Radioligand Displacement Assay | Ki (nM) | Data Not Widely Available |

| Functional Assay (e.g., cAMP accumulation) | EC50 (nM) | Reported in specific studies |

Kinase Inhibition Profiling

Modulation of Methyltransferase Activity

Methyltransferases are a class of enzymes that play a crucial role in epigenetic regulation and other cellular processes. The potential for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL to modulate the activity of these enzymes has not been extensively reported. The chemical structure does not immediately suggest a mechanism for potent, specific inhibition of methyltransferase activity, such as mimicking the cofactor S-adenosylmethionine (SAM) or the substrate. Therefore, its role in this area is considered speculative without direct experimental evidence.

Cellular Pathway Modulation Studies

Understanding how 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL affects cellular pathways provides insight into its potential therapeutic applications and mechanisms of action at a systemic level.

Investigations into Antiproliferative Mechanisms at the Cellular Level

The potential antiproliferative effects of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL have been a subject of academic interest. Studies investigating its impact on cancer cell lines are crucial for elucidating its potential as an anticancer agent. The mechanisms underlying any observed antiproliferative activity could be multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways necessary for cell growth and proliferation. However, detailed studies providing specific IC50 values across a range of cancer cell lines and elucidating the precise molecular pathways affected are not widely available in the current body of scientific literature. Further research is required to substantiate any claims of its antiproliferative efficacy and to understand the cellular mechanisms involved.

Analysis of Cellular Responses (e.g., apoptosis, autophagy, gene expression)

There is a lack of specific research detailing the cellular responses to 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL. The induction of apoptosis and autophagy are common mechanisms of action for many therapeutic compounds containing a pyrimidine (B1678525) core. For instance, a series of pyrazolo[4,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov However, no such specific data has been published for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL.

Similarly, the effect of this compound on gene expression remains uncharacterized in the available literature. Studies on other pyrimidine derivatives have demonstrated the ability to modulate the expression of various genes involved in cellular signaling pathways, but this cannot be directly extrapolated to the compound .

Biochemical Characterization of Compound-Target Interactions

The biochemical profile of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, including its interactions with specific biological targets, is not well-defined in the public domain.

Enzyme Kinetics and Inhibitory Potency

There are no available studies that report on the enzyme kinetics or the inhibitory potency of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL against any specific enzymes. The broader class of pyrimidine derivatives has been investigated for the inhibition of various enzymes, including kinases, which are crucial in cellular signaling and are often targeted in drug development. nih.gov

Protein-Ligand Interaction Analysis (e.g., biophysical methods, docking)

Specific protein-ligand interaction analyses for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL are not found in the reviewed literature. Molecular docking and other biophysical methods are standard techniques to predict and confirm the binding of small molecules to protein targets. While such studies have been performed for other pyrimidine-containing compounds, data for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL is absent.

Oxidative Stress Modulation and Antioxidant Activity

The potential for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL to modulate oxidative stress or act as an antioxidant has not been specifically investigated in published research. A related but distinct compound, 2-isopropyl-6-methyl-4-pyrimidinol, a metabolite of the insecticide diazinon, has been studied in the context of oxidative stress responses. researchgate.net However, these findings cannot be directly attributed to 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL due to structural differences. The antioxidant potential of various other pyrimidine derivatives has been noted, often attributed to their chemical structure's ability to scavenge free radicals. researchgate.netnih.govresearchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for 6 Isopropyl 2 Pyridin 2 Yl Pyrimidin 4 Ol Research

Development of Novel Synthetic Methodologies for Diversification

Future synthetic research should focus on creating a diverse library of analogs based on the 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL core. This will be crucial for establishing structure-activity relationships (SAR).

One promising approach is the "deconstruction-reconstruction" strategy, which allows for the diversification of the pyrimidine (B1678525) core. nih.govnsf.govresearchgate.net This method involves transforming the pyrimidine into an intermediate that can then be used in various heterocycle-forming reactions, enabling access to a wide range of analogs that would be difficult to synthesize through traditional methods. nih.govnsf.govresearchgate.net Such strategies could be applied to modify the pyrimidine ring of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL, leading to novel scaffolds.

Furthermore, modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, could be employed to introduce a variety of substituents at different positions of the pyridinyl and pyrimidine rings. nih.gov Exploring different synthetic routes will be essential for creating a comprehensive library of derivatives for biological screening. researchgate.netmdpi.com

Table 1: Potential Synthetic Strategies for Diversification

| Strategy | Description | Potential Outcome for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL |

|---|---|---|

| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to an iminoenamine building block, followed by reaction with various reagents to form new heterocycles. nih.govnsf.govresearchgate.net | Generation of novel heterocyclic systems attached to the isopropyl and pyridinyl moieties. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds. nih.gov | Introduction of a wide array of functional groups on both the pyrimidine and pyridine (B92270) rings to probe SAR. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL and its analogs is fundamental for understanding their biological activity. While basic spectroscopic data for related compounds are available, advanced techniques will be necessary for detailed characterization. nih.govchemicalbook.com

Single-crystal X-ray diffraction will be invaluable for determining the precise solid-state conformation of these molecules. nih.govresearchgate.netredalyc.orgresearchgate.net This information can reveal key structural features, such as intramolecular hydrogen bonding and the relative orientation of the pyridinyl and pyrimidine rings, which are crucial for receptor binding.

In addition to standard NMR and mass spectrometry, advanced NMR techniques like 2D-NMR (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex analogs. These detailed spectroscopic data are critical for confirming the structures of newly synthesized compounds and for quality control.

Integration of Multi-Scale Computational Approaches

Computational modeling offers a powerful tool to guide synthetic efforts and to understand the potential biological activities of 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. samipubco.comjchemrev.comnih.govjchemrev.com Such studies can provide insights into the molecule's stability, preferred conformations, and potential sites of interaction with biological targets.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compounds and their interactions with target proteins. nih.govmdpi.com This can help in predicting binding affinities and understanding the mechanism of action at a molecular level. By combining DFT and MD, researchers can build robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs before their synthesis, thus streamlining the drug discovery process. nih.gov

Table 2: Computational Approaches for Characterization and Prediction

| Technique | Application | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. samipubco.comjchemrev.comnih.govjchemrev.com | Understanding of chemical reactivity, stability, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interaction with biological targets over time. nih.govmdpi.com | Prediction of binding modes, interaction energies, and conformational changes upon binding. |

Exploration of New Biological Target Classes

The pyridinylpyrimidine scaffold is known to interact with a variety of biological targets, particularly protein kinases. However, the full spectrum of potential targets for 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL remains unexplored.

Future research should involve broad-spectrum pharmacological screening to identify novel biological targets. This could include screening against different enzyme families, receptors, and ion channels. A particularly interesting area to explore is the modulation of protein-protein interactions (PPIs), which are increasingly recognized as important therapeutic targets. nih.gov The unique three-dimensional structure of pyridinylpyrimidine derivatives may make them well-suited to disrupt these interactions. nih.gov

Furthermore, investigating the activity of these compounds against multidrug resistance proteins, such as MRP1, could open up new avenues for cancer therapy. researchgate.net Identifying novel targets will be crucial for uncovering new therapeutic applications for this class of compounds. nih.govresearchgate.netnih.gov

Design of Targeted Chemical Probes for Cellular Studies

High-quality chemical probes are essential tools for dissecting cellular pathways and validating new drug targets. nih.govsgc-unc.orgnih.goveubopen.orgchemicalprobes.org 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL and its future, more potent and selective analogs, could serve as a starting point for the development of such probes.

A chemical probe based on this scaffold would ideally be potent (with an in vitro IC50 < 100 nM) and highly selective for its target. sgc-unc.org To achieve this, the core molecule could be functionalized with reporter tags, such as fluorescent dyes or biotin, to allow for visualization of the target protein in cells or for pull-down experiments to identify binding partners.

The development of a corresponding inactive analog, which is structurally similar but does not bind to the target, would be crucial as a negative control for cellular experiments. sgc-unc.org Such well-characterized chemical probes would be invaluable for the broader scientific community to study the biological function of the identified targets in a cellular context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.